molecular formula C12H15N3 B1638462 Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine CAS No. 474448-87-8

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine

Cat. No.: B1638462
CAS No.: 474448-87-8
M. Wt: 201.27 g/mol
InChI Key: YKRXJFHSEYGWQY-UHFFFAOYSA-N
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Description

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine typically involves the reaction of benzyl chloride with (1-methyl-1H-imidazol-2-yl)methanamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine has shown promise in various therapeutic areas due to its potential antifungal, antibacterial, and anticancer properties. Imidazole derivatives are known for their biological activities, making this compound a candidate for drug development.

Case Study: Antimicrobial Activity
A study highlighted the antimicrobial potential of similar imidazole derivatives, demonstrating that modifications to the imidazole ring can enhance activity against various pathogens. For instance, compounds with electron-withdrawing groups exhibited increased antimicrobial efficacy .

CompoundActivity TypeMIC (µg/ml)Reference
15Antibacterial12.5–25Desai et al., 2014
17Antifungal25–62.5Desai et al., 2014

Biological Research

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. This interaction can lead to either inhibition or modulation of their functions, making it a valuable tool in biological research.

Case Study: Enzyme Inhibition
Research has shown that certain imidazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory pathways. For example, derivatives synthesized from similar structures exhibited significant COX-2 inhibition, suggesting potential anti-inflammatory applications .

CompoundCOX Inhibition IC50 (nM)Reference
1360.1664Moneer et al., 2016
1370.2272Moneer et al., 2016

Agricultural Applications

Imidazole derivatives have been explored for their potential use in agrochemicals. The ability of these compounds to interact with plant enzymes may lead to the development of new herbicides or fungicides.

Case Study: Agrochemical Development
Research into related imidazole compounds has indicated their effectiveness as fungicides against various agricultural pathogens, highlighting the potential for this compound in crop protection strategies .

Mechanism of Action

The mechanism of action of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-1H-imidazol-2-yl)methanamine: A precursor in the synthesis of Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine.

    Benzylimidazole: Another imidazole derivative with similar structural features.

    (1H-benzo[d]imidazol-2-yl)methanone: A related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the benzyl and imidazole groups, which confer distinct chemical and biological properties

Biological Activity

Benzyl-(1-methyl-1H-imidazol-2-ylmethyl)-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to an imidazole moiety, which is known for its diverse biological properties. The imidazole ring allows for interactions with various biological targets, including enzymes and receptors, while the benzyl group may enhance binding affinity and specificity.

The compound's mechanism of action involves its interaction with specific molecular targets. It can modulate the activity of enzymes, potentially inhibiting their function or altering signaling pathways. For instance, imidazole derivatives are known to affect various biological processes through their interactions with metal ions and proteins, which may lead to therapeutic effects against diseases such as cancer and infections.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound may share these properties due to its structural similarities with other known antimicrobial agents. Studies have shown that imidazole compounds can inhibit microbial growth by interfering with essential metabolic pathways .

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. The compound's ability to inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further investigation in oncology. For example, some studies have demonstrated that imidazole compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular homeostasis .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the biological activity of this compound. For instance, one study assessed its inhibitory effects on heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress and inflammation. The results indicated that the compound could effectively inhibit HO-1 activity, suggesting potential applications in treating inflammatory diseases .

StudyTarget EnzymeInhibition TypeReference
1HO-1Competitive
2Various microbesAntimicrobial
3Cancer cellsApoptosis induction

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of imidazole derivatives highlight the importance of specific functional groups in enhancing biological activity. Variations in substituents on the imidazole ring can significantly influence the compound's efficacy against different biological targets .

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-8-7-14-12(15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRXJFHSEYGWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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